molecular formula C26H19N3O5 B11369323 N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11369323
M. Wt: 453.4 g/mol
InChI Key: RJCOZRGUZUHGCB-UHFFFAOYSA-N
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Description

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzofuran core, an oxazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 5-(4-methoxyphenyl)furan-2,3-dione with urea in a 1:1 ratio, refluxed in a mixture of 1,2-dichloroethane and DMSO. This reaction yields (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole or benzofuran rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its complex structure and functional groups.

    Industry: Could be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its combination of a benzofuran core, an oxazole ring, and multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H19N3O5

Molecular Weight

453.4 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H19N3O5/c1-32-18-13-11-17(12-14-18)27-26(31)24-23(19-9-5-6-10-21(19)33-24)28-25(30)20-15-22(34-29-20)16-7-3-2-4-8-16/h2-15H,1H3,(H,27,31)(H,28,30)

InChI Key

RJCOZRGUZUHGCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NOC(=C4)C5=CC=CC=C5

Origin of Product

United States

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